Hepatic Microvesicular Steatosis: α-Fluoro-4-ene VPA vs. 4-ene VPA
In a direct head-to-head chronic dosing study, male Sprague-Dawley rats (4 per group) received intraperitoneal injections of either α-fluoro-4-ene VPA or 4-ene VPA at 0.7 mmol/kg/day for 5 consecutive days. Histopathological examination revealed that α-fluoro-4-ene VPA produced no observable morphological changes in the liver, whereas 4-ene VPA induced severe hepatic microvesicular steatosis affecting >85% of hepatocytes (scored as 4+ on a 1+ to 4+ scale) and produced mitochondrial ultrastructural alterations [1].
| Evidence Dimension | Hepatic microvesicular steatosis (histopathology scoring, % affected hepatocytes) |
|---|---|
| Target Compound Data | α-Fluoro-4-ene VPA: No morphological changes observed in the liver (0% steatosis, score 0) |
| Comparator Or Baseline | 4-ene VPA: Severe hepatic microvesicular steatosis in >85% of hepatocytes (score 4+), plus mitochondrial ultrastructural alterations |
| Quantified Difference | >85 percentage-point absolute difference in affected hepatocyte proportion; complete absence of steatosis vs. severe steatosis |
| Conditions | Male Sprague-Dawley rats (150–180 g), 0.7 mmol/kg/day ip for 5 days, sodium salts pH 7.2, livers examined by H&E and Oil-Red-O staining plus electron microscopy |
Why This Matters
For researchers investigating VPA hepatotoxicity mechanisms, α-fluoro-4-ene VPA serves as an essential negative control that is metabolically inert to β-oxidation, enabling clean experimental separation of parent-compound effects from β-oxidation-dependent toxicity—a capability that 4-ene VPA, 4-PA, or VPA itself cannot provide.
- [1] Tang, W.; Borel, A.G.; Fujimiya, T.; Abbott, F.S. Fluorinated Analogues as Mechanistic Probes in Valproic Acid Hepatotoxicity: Hepatic Microvesicular Steatosis and Glutathione Status. Chem. Res. Toxicol. 1995, 8(5), 671–682. View Source
